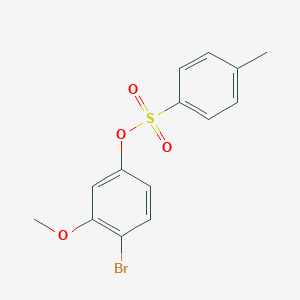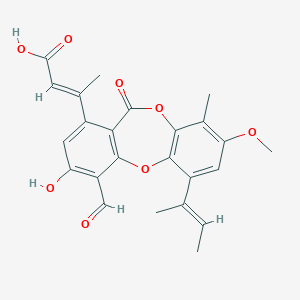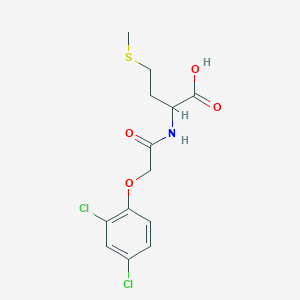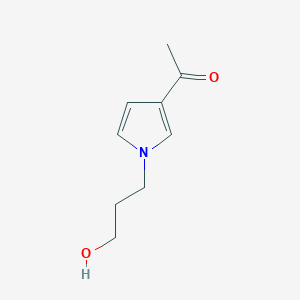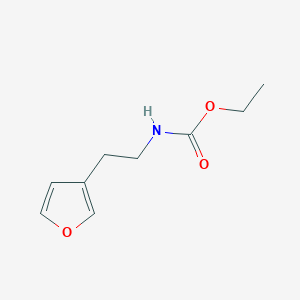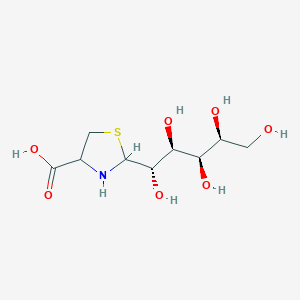
Glucosylthiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucosylthiazolidine-4-carboxylic acid (GTCA) is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic benefits. GTCA is synthesized through the reaction between glucose and thiazolidine-4-carboxylic acid (TCA) and has been shown to have various biochemical and physiological effects. In
Scientific Research Applications
Glucosylthiazolidine-4-carboxylic acid has been shown to have various applications in scientific research. One of the primary uses of this compound is as a precursor for the synthesis of thiazolidine-4-carboxylic acid derivatives, which have potential therapeutic benefits in the treatment of various diseases. This compound has also been used as a chiral auxiliary in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Glucosylthiazolidine-4-carboxylic acid is not fully understood, but it is believed to act as a nucleophile and form adducts with various electrophiles. This compound has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the formation of advanced glycation end products (AGEs).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the formation of AGEs, which are implicated in the development of various diseases such as diabetes and Alzheimer's disease. This compound has also been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of Glucosylthiazolidine-4-carboxylic acid is its ease of synthesis and availability. This compound is also stable under a wide range of conditions, making it a useful reagent in various lab experiments. However, this compound can be expensive to synthesize, and its purity can be difficult to control.
Future Directions
There are several future directions for research on Glucosylthiazolidine-4-carboxylic acid. One potential area of research is the development of new catalysts for the synthesis of this compound, which could improve the yield and purity of the compound. Another area of research is the development of new derivatives of this compound with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is synthesized through the reaction between glucose and TCA and has various biochemical and physiological effects. This compound has potential applications in the treatment of various diseases and is a useful reagent in various lab experiments. Further research is needed to fully understand the potential of this compound and its derivatives in scientific research.
Synthesis Methods
The synthesis of Glucosylthiazolidine-4-carboxylic acid involves the reaction of glucose with TCA in the presence of a catalyst. The reaction is typically carried out in a solvent such as water or methanol and requires high temperatures and pressure. The yield of this compound can be improved by using different catalysts and optimizing reaction conditions.
properties
CAS RN |
132338-92-2 |
|---|---|
Molecular Formula |
C9H17NO7S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-[(1S,2S,3R,4S)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3?,4-,5+,6-,7-,8?/m0/s1 |
InChI Key |
JEPVUMTVFPQKQE-AAKCMJRZSA-N |
Isomeric SMILES |
C1C(NC(S1)[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)C(=O)O |
SMILES |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
Canonical SMILES |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
synonyms |
glucosylthiazolidine-4-carboxylic acid GTCA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




